molecular formula C9H18O2 B1593624 Methyl 2-ethylhexanoate CAS No. 816-19-3

Methyl 2-ethylhexanoate

Cat. No. B1593624
CAS RN: 816-19-3
M. Wt: 158.24 g/mol
InChI Key: KICUISADAVMYCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04885383

Procedure details

173.0 g of a feed mixture consisting of 598.4 g of 2-ethyl-hexanoic acid, 397.8 g of methanol, and 3.8 g of concentrated sulfuric acid is placed in a 1-liter flask equipped with a bottom valve, a stirrer, an internal thermometer, and a Claisen bridge including a receiver. The flask contents are stirred for 30 minutes at 120° C. and the distilled amounts are collected in the receiver. While a temperature of 120° C. is maintained, the feed mixture is added continuously to the flask in an amount sufficient to maintain a constant reactor volume of 300 to 320 ml, allowing for the distilled amounts and amounts drawn off through the bottom valve. After the system has been adjusted to equilibrium, the following balance is obtained with a test period of 6 hours:
[Compound]
Name
feed mixture
Quantity
173 g
Type
reactant
Reaction Step One
Quantity
598.4 g
Type
reactant
Reaction Step Two
Quantity
3.8 g
Type
reactant
Reaction Step Three
Quantity
397.8 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([CH2:7][CH2:8][CH2:9][CH3:10])[C:4]([OH:6])=[O:5])[CH3:2].S(=O)(=O)(O)O.[CH3:16]O>>[CH3:16][O:5][C:4](=[O:6])[CH:3]([CH2:1][CH3:2])[CH2:7][CH2:8][CH2:9][CH3:10]

Inputs

Step One
Name
feed mixture
Quantity
173 g
Type
reactant
Smiles
Step Two
Name
Quantity
598.4 g
Type
reactant
Smiles
C(C)C(C(=O)O)CCCC
Step Three
Name
Quantity
3.8 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
397.8 g
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The flask contents are stirred for 30 minutes at 120° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is placed in a 1-liter flask
CUSTOM
Type
CUSTOM
Details
equipped with a bottom valve, a stirrer
DISTILLATION
Type
DISTILLATION
Details
the distilled amounts are collected in the receiver
TEMPERATURE
Type
TEMPERATURE
Details
While a temperature of 120° C. is maintained
ADDITION
Type
ADDITION
Details
the feed mixture is added continuously to the flask in an amount sufficient
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a constant reactor volume of 300 to 320 ml
CUSTOM
Type
CUSTOM
Details
the following balance is obtained with a test period of 6 hours
Duration
6 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
COC(C(CCCC)CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.